molecular formula C27H31N3O10S B1667260 Amsacrine gluconate CAS No. 80277-07-2

Amsacrine gluconate

货号: B1667260
CAS 编号: 80277-07-2
分子量: 589.6 g/mol
InChI 键: XXNAQBNJPZNRSZ-IFWQJVLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.

科学研究应用

Pharmacological Properties

Mechanism of Action
Amsacrine gluconate functions as a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and repair. By intercalating into DNA, it induces double-stranded breaks, particularly affecting rapidly dividing cells during the S phase of the cell cycle. This mechanism contributes to its cytotoxic effects against cancer cells, making it a valuable agent in chemotherapy regimens .

Formulation and Administration
this compound is typically administered intravenously. The formulation is designed to enhance solubility and bioavailability compared to other forms of amsacrine. Clinical studies have demonstrated that intravenous administration allows for better absorption and therapeutic efficacy, especially in patients with refractory leukemia .

Clinical Applications

Treatment of Leukemia
this compound has been specifically utilized in treating acute adult leukemia that does not respond adequately to other treatments. In a Phase II study involving 26 adults with refractory leukemia, the drug resulted in two complete remissions and two partial remissions, indicating its potential effectiveness in difficult-to-treat cases .

Combination Chemotherapy
The compound is often used in combination with other antineoplastic agents such as cytarabine and vincristine. This combination therapy approach aims to enhance overall treatment efficacy and improve patient outcomes by targeting cancer cells through multiple mechanisms .

Case Study 1: Efficacy in Refractory Leukemia

A clinical trial involving 26 patients treated with this compound revealed promising results. Out of the participants, two achieved complete remission while two others experienced partial remission . This study underscores the potential role of this compound as a viable option for patients with limited treatment options.

Case Study 2: Toxicity Profile

In another study focusing on the safety profile of this compound, patients experienced common side effects associated with chemotherapy, including nausea, vomiting, and myelosuppression. However, the incidence of severe cardiotoxicity was reported at approximately 1%, indicating a manageable risk profile when monitored appropriately .

Data Summary

Aspect Details
Mechanism of Action Inhibits topoisomerase II; induces DNA double-stranded breaks
Administration Route Intravenous
Primary Use Treatment of refractory acute leukemia
Clinical Trial Results 2 complete remissions; 2 partial remissions in a study of 26 patients
Common Side Effects Nausea, vomiting, myelosuppression; low incidence of cardiotoxicity

属性

CAS 编号

80277-07-2

分子式

C27H31N3O10S

分子量

589.6 g/mol

IUPAC 名称

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI 键

XXNAQBNJPZNRSZ-IFWQJVLJSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

手性 SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

规范 SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Amsacrine gluconate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amsacrine gluconate
Reactant of Route 2
Amsacrine gluconate
Reactant of Route 3
Amsacrine gluconate
Reactant of Route 4
Amsacrine gluconate
Reactant of Route 5
Amsacrine gluconate
Reactant of Route 6
Amsacrine gluconate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。